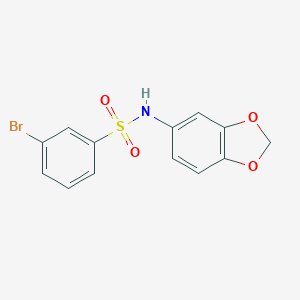

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide

Description

Properties

Molecular Formula |

C13H10BrNO4S |

|---|---|

Molecular Weight |

356.19 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide |

InChI |

InChI=1S/C13H10BrNO4S/c14-9-2-1-3-11(6-9)20(16,17)15-10-4-5-12-13(7-10)19-8-18-12/h1-7,15H,8H2 |

InChI Key |

LGCMOODYEMEYTG-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure comprises a 1,3-benzodioxole moiety linked to a bromobenzenesulfonamide group. This unique combination is believed to contribute to its biological activity. The molecular formula is , and it exhibits properties that make it a candidate for further pharmacological studies.

Target Interaction

This compound primarily interacts with specific biological targets that modulate various signaling pathways. It has been shown to affect the auxin signaling pathway , which is crucial for plant growth and development. In particular, it interacts with the TIR1 (Transport Inhibitor Response 1) receptor, enhancing root-related signaling responses in plants .

Biochemical Pathways

The compound's mechanism involves modulation of auxin response elements, leading to increased transcriptional activity of auxin response genes. This suggests that it may function similarly to natural auxins, promoting root elongation and growth under specific conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its structure allows it to inhibit bacterial cell wall synthesis and disrupt membrane integrity, making it a potential candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of several human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The presence of the benzodioxole moiety is thought to enhance its cytotoxic effects against cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Scientific Research Applications

Anticancer Activity

One of the prominent applications of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide is its potential anticancer properties. Research indicates that analogues of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 32 µM against the MCF7 breast cancer cell line, suggesting strong potential for further development in cancer therapeutics .

Treatment of Cystic Fibrosis

The compound has been investigated for its role in treating cystic fibrosis, a genetic disorder characterized by defective chloride channels due to mutations in the CFTR gene. Compounds similar to this compound have been identified as modulators of CFTR activity, offering new avenues for therapeutic intervention in patients with this condition .

Inhibition of Inflammatory Responses

Another significant application lies in the treatment of autoimmune diseases and inflammatory conditions. The compound's structure allows it to potentially inhibit pathways involved in inflammation, thereby providing relief from symptoms associated with diseases like rheumatoid arthritis and multiple sclerosis .

Case Study: Anticancer Research

A detailed case study focused on the synthesis and evaluation of N-(benzo[d][1,3]dioxol-5-yl)methylbenzenesulfonamide analogues highlighted their promising anticancer activity. The study involved testing various derivatives against multiple cancer cell lines, demonstrating that modifications to the benzodioxole structure could enhance cytotoxicity and selectivity towards cancer cells .

Data Tables

Preparation Methods

Synthesis of 3-Bromobenzenesulfonyl Chloride

The sulfonyl chloride precursor can be prepared via chlorosulfonation of 3-bromobenzene. This typically involves treating 3-bromobenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions. A study on analogous brominated sulfonamides reported yields of 68–72% when reacting at 0–5°C for 4–6 hours. Alternative methods include the Sandmeyer reaction, where 3-bromoaniline is diazotized and treated with sulfur dioxide in the presence of copper(I) chloride.

Table 1: Comparison of Sulfonyl Chloride Synthesis Methods

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, 3-bromobenzene | 0–5°C | 68–72 | 95–97 |

| Sandmeyer Reaction | NaNO₂, SO₂, CuCl | 25–30°C | 55–60 | 90–92 |

Preparation of 1,3-Benzodioxol-5-amine (Piperonylamine)

The benzodioxole moiety is typically synthesized from catechol derivatives. A common route involves the reaction of catechol with dichloromethane or chloroform in the presence of a base such as potassium carbonate, forming 1,3-benzodioxole. Subsequent nitration and reduction steps yield 1,3-benzodioxol-5-amine:

-

Nitration : Treating 1,3-benzodioxole with a nitric acid-sulfuric acid mixture at 0–10°C introduces a nitro group at the 5-position, yielding 5-nitro-1,3-benzodioxole.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents like tin(II) chloride converts the nitro group to an amine. Patent data indicate that hydrogenation at 40–50 psi and 25°C achieves >95% conversion.

Key Optimization Parameters :

-

Nitration : Excess nitric acid increases byproducts (e.g., dinitro derivatives); stoichiometric control is critical.

-

Reduction : Pd-C catalysts outperform Raney nickel in minimizing over-reduction side reactions.

Coupling Reaction: Sulfonamide Bond Formation

The final step involves reacting 3-bromobenzenesulfonyl chloride with 1,3-benzodioxol-5-amine. This is typically conducted in a biphasic system (e.g., water/dichloromethane) with a base such as triethylamine or pyridine to scavenge HCl.

Procedure :

-

Dissolve 1,3-benzodioxol-5-amine (1.0 equiv) in dichloromethane.

-

Add triethylamine (1.2 equiv) and cool to 0°C.

-

Slowly add 3-bromobenzenesulfonyl chloride (1.1 equiv) dropwise.

-

Stir for 12–16 hours at room temperature.

-

Wash with water, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).

Table 2: Reaction Conditions and Yields

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 16 | 78 | 98 |

| Pyridine | THF | 24 | 65 | 95 |

| NaHCO₃ | Water/EtOAc | 48 | 52 | 90 |

Alternative Synthetic Routes

Ullmann Coupling for Direct Arylation

A patent describing aryl sulfonamides for CNS diseases highlights the use of Ullmann-type coupling between aryl halides and sulfonamides. Applying this to this compound would require a copper catalyst and a ligand (e.g., 1,10-phenanthroline) to facilitate C–N bond formation. However, this method is less common due to lower yields (40–50%) compared to classical sulfonylation.

Analytical Validation and Characterization

Post-synthesis characterization relies on spectroscopic and chromatographic techniques:

-

¹H/¹³C NMR : Key peaks include the benzodioxole methylenedioxy group (δ 5.9–6.0 ppm) and sulfonamide protons (δ 7.5–8.2 ppm).

-

LC-MS : Molecular ion peak at m/z 356.19 [M+H]⁺ confirms the molecular formula C₁₃H₁₀BrNO₄S.

-

X-ray Crystallography : Used in related compounds to confirm sulfonamide bond geometry and packing patterns.

Challenges and Optimization Opportunities

-

Byproduct Formation : Over-sulfonation or N-alkylation may occur if stoichiometry is imprecise. Using a slight excess of amine (1.1 equiv) mitigates this.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification. Dichloromethane strikes a balance between reactivity and ease of workup.

-

Catalyst Screening : Transition metal catalysts (e.g., Pd for Buchwald-Hartwig coupling) could enhance efficiency but require rigorous metal removal protocols.

Industrial-Scale Considerations

Scaling up the synthesis necessitates addressing:

-

Exothermic Reactions : Controlled addition of sulfonyl chloride to prevent thermal runaway.

-

Waste Management : Neutralization of acidic byproducts (HCl) using carbonate washes.

-

Cost Efficiency : Sourcing inexpensive brominated precursors and optimizing catalyst recycling.

Emerging Methodologies

Recent advances in flow chemistry and microwave-assisted synthesis offer potential for reducing reaction times. For example, microwave irradiation at 100°C for 15 minutes achieved 85% yield in a model sulfonamide synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide, and how can its purity be validated?

- Methodology : The synthesis typically involves coupling 3-bromobenzenesulfonyl chloride with 1,3-benzodioxol-5-amine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodology :

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction (Mo Kα radiation, 113 K) .

- NMR/IR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons and sulfonamide NH peaks. IR spectroscopy (ATR mode) confirms sulfonamide S=O stretches (~1350 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

- Methodology : Conduct solubility screens in polar (DMSO, methanol) and non-polar solvents (toluene) using UV-Vis spectrophotometry (λmax ~270 nm). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products .

Advanced Research Questions

Q. What mechanistic insights exist for the bromine substituent’s reactivity in cross-coupling reactions?

- Methodology : The 3-bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C). Monitor reaction progress via TLC and LC-MS. Computational studies (DFT, Gaussian 16) can predict regioselectivity and transition states .

Q. How does the benzodioxole moiety influence the compound’s biological activity, and what assays are suitable for testing?

- Methodology : The benzodioxole group enhances metabolic stability and membrane permeability. For activity screening:

- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate).

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Q. What computational approaches are effective in modeling interactions between this compound and protein targets?

- Methodology : Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., serotonin receptors) identifies binding poses. MD simulations (GROMACS, 100 ns) assess complex stability. Validate predictions with SPR (surface plasmon resonance) binding affinity measurements .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

- Methodology : Cross-validate X-ray-derived bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in NH proton chemical shifts (NMR vs. calculated) may indicate solvent effects or dynamic proton exchange, requiring variable-temperature NMR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.